N-(3-methoxyphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide
Overview
Description
N-(3-methoxyphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide is a useful research compound. Its molecular formula is C14H13N5O2S and its molecular weight is 315.35 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-methoxyphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylthio)acetamide is 315.07899585 g/mol and the complexity rating of the compound is 386. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer Applications
N-(3-methoxyphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylthio)acetamide and its analogs have been explored for their potential anticancer effects. Research has shown that modifications of this compound, such as the replacement of the acetamide group with alkylurea, can retain antiproliferative activity against various human cancer cell lines while reducing acute oral toxicity. Such compounds have demonstrated efficacy in inhibiting tumor growth in animal models, suggesting their utility as potent PI3K inhibitors and effective anticancer agents with low toxicity (Xiao-meng Wang et al., 2015). Additionally, new N-aryl substituted phenyl acetamide analogs of this compound have been synthesized and tested for their anticancer activity, showing promising results against certain cancer cell lines (G. Kumar et al., 2019).
Antimicrobial and Antiviral Applications
The compound and its derivatives have also been investigated for antimicrobial and antiviral activities. For example, some newly synthesized triazolo[4,3-b]pyridazines, related to the chemical structure of interest, showed promising antiviral activity against hepatitis-A virus (HAV), with specific derivatives demonstrating significant effects on HAV compared to other tested compounds (A. Shamroukh & Mohamed. A. Ali, 2008).
Antioxidant Activity
Research into the antioxidant properties of related compounds has identified certain derivatives with significant antioxidant ability, surpassing that of known antioxidants such as ascorbic acid. This suggests potential for these compounds in oxidative stress-related applications (R. M. Shakir et al., 2017).
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c1-21-11-4-2-3-10(7-11)16-13(20)8-22-14-6-5-12-17-15-9-19(12)18-14/h2-7,9H,8H2,1H3,(H,16,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYOXZDROZUUPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NN3C=NN=C3C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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